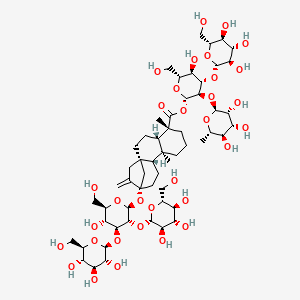
tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H26N2O4 . It is used in various chemical and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate” consists of a piperidine ring attached to a tert-butyl group and a 2-hydroxy-2-methylpropanamido group .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate” include its molecular formula (C14H26N2O4), molecular weight, melting point, boiling point, and density .Aplicaciones Científicas De Investigación
Synthesis and Intermediates
- Synthesis of Key Intermediates : This compound serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is an important intermediate in the synthesis of Vandetanib (Wang et al., 2015), Crizotinib (Kong et al., 2016), and other small molecule anticancer drugs (Zhang et al., 2018).
Structural Studies
- X-ray Crystallography and Molecular Structure : The compound has been the subject of structural studies using X-ray crystallography, providing insights into its molecular structure and properties. Studies have focused on the orientation of its side chains and molecular packing (Didierjean et al., 2004).
Derivative Synthesis
- Building Blocks for Derivatives : It's used as a building block for synthesizing various derivatives, like 4-hydroxypipecolate and 4-hydroxylysine derivatives, important in medicinal chemistry (Marin et al., 2004). Moreover, it's a key component in the synthesis of nociceptin antagonists (Jona et al., 2009).
Biological Evaluation
- Biological Evaluation : Some derivatives of this compound have been evaluated for their biological activity. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was studied for its antibacterial and anthelmintic activity, highlighting the compound's potential in pharmacological research (Sanjeevarayappa et al., 2015).
Crystallography and Structural Analysis
- Crystal Structure and Analysis : The compound has also been a focus in crystallography studies to determine its molecular and crystal structure, providing critical insights for its application in drug design and synthesis (Gumireddy et al., 2021).
Propiedades
IUPAC Name |
tert-butyl 4-[(2-hydroxy-2-methylpropanoyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(18)16-8-6-10(7-9-16)15-11(17)14(4,5)19/h10,19H,6-9H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZKAKHVQFWLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130194 | |
| Record name | 1,1-Dimethylethyl 4-[(2-hydroxy-2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate | |
CAS RN |
1233952-42-5 | |
| Record name | 1,1-Dimethylethyl 4-[(2-hydroxy-2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(2-hydroxy-2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde](/img/structure/B3027026.png)
![3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B3027027.png)






![5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B3027039.png)

